[4-(5-Chloro-2-methylphenyl)piperazin-1-yl][7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
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Overview
Description
1-(5-CHLORO-2-METHYLPHENYL)-4-[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE is a complex organic compound that features a combination of aromatic rings, a piperazine moiety, and a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoromethyl and methoxyphenyl groups: These groups can be introduced via substitution reactions using suitable reagents.
Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions.
Final coupling with the chloromethylphenyl group: This can be done using coupling reagents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the difluoromethyl group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying interactions with biological targets.
Medicine: Potential use as a pharmaceutical agent due to its structural complexity.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The pyrazolo[1,5-a]pyrimidine core is known to interact with various biological pathways, potentially affecting signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methylphenyl)-4-(4-methoxyphenyl)piperazine: Lacks the pyrazolo[1,5-a]pyrimidine core.
4-[7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazine: Lacks the chloromethylphenyl group.
Uniqueness
The uniqueness of 1-(5-CHLORO-2-METHYLPHENYL)-4-[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE lies in its combination of functional groups and structural motifs, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C26H24ClF2N5O2 |
---|---|
Molecular Weight |
511.9 g/mol |
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |
InChI |
InChI=1S/C26H24ClF2N5O2/c1-16-3-6-18(27)13-22(16)32-9-11-33(12-10-32)26(35)20-15-30-34-23(24(28)29)14-21(31-25(20)34)17-4-7-19(36-2)8-5-17/h3-8,13-15,24H,9-12H2,1-2H3 |
InChI Key |
FIKIAFWAEKKQGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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